![molecular formula C22H22FN7 B2362179 N-(4-氟苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 946288-80-8](/img/structure/B2362179.png)

N-(4-氟苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

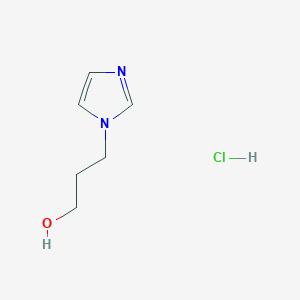

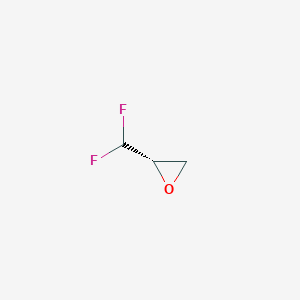

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7 and its molecular weight is 403.465. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症研究:靶向EGFR突变

该化合物已被研究用于靶向表皮生长因子受体 (EGFR) 突变,这些突变与各种形式的癌症有关,特别是非小细胞肺癌 (NSCLC)。 它在抑制具有特定突变的EGFR方面显示出希望,这些突变赋予了对吉非替尼和厄洛替尼等第一代EGFR酪氨酸激酶抑制剂 (TKI) 的耐药性 .

白血病治疗:FLT3 和 CDK 抑制

研究表明,该化合物的衍生物对FMS 样酪氨酸激酶 3 (FLT3) 和细胞周期蛋白依赖性激酶 (CDK) 表现出优异的抑制活性,这些激酶在治疗急性髓性白血病 (AML) 中至关重要。 这些衍生物已显示出有效的抗增殖活性,并可能导致 AML 的新治疗方法 .

抗菌活性

虽然与所讨论的特定化合物没有直接关系,但已经合成了结构相似的化合物,并对其抗菌特性进行了评估。 这表明,通过进一步的修饰,N-(4-氟苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 也可用于探索潜在的抗菌应用 .

作用机制

Target of Action

The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). CDKs (Cyclin-Dependent Kinases) are a family of protein kinases that regulate the cell cycle.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The inhibition of these kinases leads to changes in cell cycle progression and signal transduction pathways.

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.

Pharmacokinetics

It is mentioned that the compound has a good oral pk property , suggesting that it is well-absorbed and has suitable bioavailability.

Result of Action

The compound exhibits strong antiproliferative activities against certain cancer cell lines . It blocks the signaling pathways mediated by its targets, leading to cell cycle arrest and induction of apoptosis . In a mouse model, the compound can induce tumor regression .

生化分析

Biochemical Properties

The compound N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit excellent inhibition against FLT3 and CDK, two types of kinases . Kinases are proteins that play a key role in signal transduction pathways, regulating various cellular activities such as cell division, metabolism, and cell death . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

In cellular processes, N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown to influence cell function by suppressing the phosphorylation of retinoblastoma, FLT3, ERK, AKT, and STAT5 . These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . The suppression of these proteins can lead to the onset of apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of action of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of FLT3 and CDK kinases, inhibiting their activity and leading to the suppression of various proteins involved in cell signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages . At a dose of 15 mg/kg, the compound has been shown to induce tumor regression in MV4-11 xenografts in a nude-mouse model, which is more efficient than cytarabine (50 mg/kg) .

属性

IUPAC Name |

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFPSVZPUKGYKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362096.png)

![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)

![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)

![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)

![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)

![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)